molecular formula C17H20BClN2O3 B1520550 4-(Benzyloxy)-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine CAS No. 1073354-22-9

4-(Benzyloxy)-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No. B1520550
M. Wt: 346.6 g/mol
InChI Key: YXXPVSCUVOPQBT-UHFFFAOYSA-N
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Description

The compound “4-(Benzyloxy)-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, a benzyloxy group, a chloro group, and a tetramethyl-1,3,2-dioxaborolane group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the pyrimidine ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups it contains. For example, the chloro group might make it a good electrophile, while the tetramethyl-1,3,2-dioxaborolane group could potentially participate in boron-related reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyrimidine ring and the nonpolar tetramethyl-1,3,2-dioxaborolane group could affect its solubility .

Scientific Research Applications

Pyrimidine Derivatives in Medicinal Chemistry

Pyrimidine derivatives play a crucial role in medicinal chemistry due to their wide range of biological activities. For instance, pyrimidine derivatives have been synthesized and evaluated for their antiproliferative and antiviral activities. A study by Pudlo et al. (1990) describes the synthesis of certain 4-substituted and 4,5-disubstituted pyrrolo[2,3-d]pyrimidines, revealing their inhibitory effects on cell growth and antiviral activities against human cytomegalovirus and herpes simplex type 1 (Pudlo, Nassiri, Kern, Wotring, Drach, & Townsend, 1990). This highlights the potential of pyrimidine derivatives in developing new antiviral drugs.

Pyrimidine Derivatives in Material Science

In material science, pyrimidine derivatives have been explored for their electrochemical properties and potential applications in optoelectronics. For example, Lu et al. (2014) investigated the electrochemical polymerization of pyrrole containing TEMPO side chains, demonstrating its high electrocatalytic activity for benzyl alcohol oxidation. This suggests applications in developing new materials for electrocatalysis and energy storage (Lu, Ma, Yi, Shen, Zhong, Ma, & Li, 2014).

Synthesis and Characterization of Pyrimidine Derivatives

The synthesis and characterization of pyrimidine derivatives are fundamental to exploring their scientific applications. Mohan et al. (2014) synthesized a novel pyrimidine derivative and evaluated its antioxidant and radioprotective activities, indicating its potential in developing protective agents against oxidative stress and radiation (Mohan, Sarojini, Narayana, Sanjeev, & Sreepada, 2014).

Future Directions

The future research directions for this compound would likely depend on its properties and potential applications. For example, if it shows promise as a medicinal compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy in biological systems .

properties

IUPAC Name

2-chloro-4-phenylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BClN2O3/c1-16(2)17(3,4)24-18(23-16)13-10-20-15(19)21-14(13)22-11-12-8-6-5-7-9-12/h5-10H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXPVSCUVOPQBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2OCC3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660640
Record name 4-(Benzyloxy)-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

CAS RN

1073354-22-9
Record name 2-Chloro-4-(phenylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Benzyloxy)-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1073354-22-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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